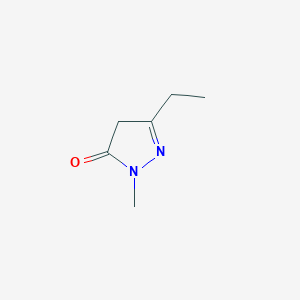

3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

5-ethyl-2-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-5-4-6(9)8(2)7-5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIARRXNAPPSDFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31272-03-4 | |

| Record name | 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of hydrazine derivatives with β-keto esters or β-diketones. One common method is the reaction of ethyl acetoacetate with methyl hydrazine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including oxidation, reduction, substitution, and condensation reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound to form corresponding oxo derivatives.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound to form amines or alcohols.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of pyrazolone derivatives.

Major Products Formed:

Oxidation Products: Pyrazolone oxo derivatives

Reduction Products: Amines or alcohols

Substitution Products: Alkylated pyrazolones

Condensation Products: Substituted pyrazolones

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its various pharmacological properties, including:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, exhibit significant anti-inflammatory effects. These compounds have been compared to standard anti-inflammatory drugs such as phenylbutazone and indomethacin. For instance, studies have shown that certain modifications of the pyrazole structure enhance its anti-inflammatory potency, making it a candidate for developing new non-ulcerogenic anti-inflammatory agents .

Analgesic Properties

In addition to anti-inflammatory effects, this compound has demonstrated analgesic activity. Various derivatives have been synthesized and tested for their ability to alleviate pain, with some showing comparable efficacy to established analgesics .

Antimicrobial Activity

The antimicrobial potential of 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one has been explored against various bacterial strains. Studies have reported that certain derivatives exhibit promising activity against pathogens such as E. coli and Staphylococcus aureus, indicating its potential use in treating bacterial infections .

Cytotoxic Effects

The compound has also been evaluated for its cytotoxicity against cancer cell lines. Some derivatives have shown significant cytotoxic effects, suggesting that they may be useful in cancer therapy .

Case Study 1: Anti-inflammatory and Analgesic Evaluation

A series of pyrazole derivatives were synthesized and their anti-inflammatory and analgesic activities were assessed. The results indicated that specific substitutions on the pyrazole ring significantly enhanced the therapeutic effects compared to standard treatments .

| Compound | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|

| Compound A | Comparable to indomethacin | Effective at lower doses |

| Compound B | Higher activity than phenylbutazone | Significant pain relief |

Case Study 2: Antimicrobial Screening

In another study, researchers synthesized a range of pyrazole derivatives and tested them against various microbial strains. The findings revealed that certain compounds displayed notable antibacterial activity, particularly those with specific functional groups that enhanced their interaction with bacterial targets .

| Microbial Strain | Compound Tested | Activity Level |

|---|---|---|

| E. coli | Compound C | High |

| S. aureus | Compound D | Moderate |

Mechanism of Action

3-Ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is structurally similar to other pyrazolone derivatives, such as 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. its unique substitution pattern and chemical properties distinguish it from these compounds. The presence of the ethyl and methyl groups at specific positions on the pyrazolone ring contributes to its distinct reactivity and biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrazolone Derivatives

*Calculated based on formula.

Substituent Effects on Properties

Hydrophobicity and Solubility: The methyl and ethyl groups in the parent compound (C₆H₁₀N₂O) contribute to moderate hydrophobicity, as reflected in its CCS values .

Electronic and Steric Effects: The 3-amino group in C₉H₉N₃O introduces polarity, enhancing hydrogen-bonding capacity and interaction with biological targets (e.g., antimicrobial applications) . Chlorine in C₁₁H₁₁ClN₂O adds electronegativity, which could improve binding affinity in catalytic or inhibitory roles .

The tert-butyl analog (3-(tert-butyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one) demonstrated antifungal activity in Rhizoctonia solani inhibition, implying that bulkier substituents may enhance bioactivity .

Structural Insights from Crystallography

- Pyrazolone derivatives often adopt planar or slightly puckered conformations, as observed in related structures (e.g., ligand L—H in ). Computational tools like SHELXL and ORTEP-III are critical for analyzing anisotropic displacement and hydrogen-bonding networks .

Biological Activity

3-Ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CHNO) is a member of the pyrazolone family, known for its diverse pharmacological properties. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3-Ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one features a five-membered ring structure with two nitrogen atoms. This configuration contributes to its reactivity and interaction with biological targets.

Biological Activities

The biological activities of 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one are extensive, including:

- Antimicrobial Activity : Studies have demonstrated that pyrazolone derivatives exhibit significant antibacterial and antifungal properties. The compound has shown efficacy against various pathogens, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Pyrazolone derivatives are recognized for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory conditions .

- Analgesic Properties : Similar to other pyrazolone derivatives, this compound may possess analgesic effects. Its mechanism likely involves the inhibition of cyclooxygenase enzymes, which play a crucial role in pain and inflammation pathways .

The exact mechanisms by which 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), leading to reduced synthesis of prostaglandins involved in inflammation and pain .

- Reactive Oxygen Species Modulation : Some studies suggest that pyrazolone derivatives can influence the production of reactive oxygen species (ROS), which are involved in cellular signaling and damage responses.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazolone derivatives, including 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. The compound exhibited significant inhibitory effects against E. coli and S. aureus, indicating its potential for development as an antibiotic agent .

Case Study: Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to reduce inflammation in animal models. Results showed a marked decrease in edema and inflammatory markers when treated with 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one compared to control groups .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions between hydrazine derivatives and β-diketones or their equivalents. For example, ethyl acetoacetate reacts with methylhydrazine under acidic or basic conditions to form the pyrazolone core. Key parameters include temperature control (reflux in ethanol) and stoichiometric ratios of reactants. Industrial scalability can be enhanced using continuous flow processes and catalysts to improve yield and efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the positions of the ethyl and methyl substituents. Infrared (IR) spectroscopy identifies carbonyl (C=O) and N–H stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography provides definitive structural confirmation .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

Stability studies under varying temperatures, humidity, and light exposure are essential. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) identify decomposition thresholds. Storage in inert atmospheres (e.g., argon) and desiccated environments at −20°C is recommended to prevent oxidation or hydrolysis of the dihydro-pyrazolone ring .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure determination?

Discrepancies in unit cell parameters or displacement ellipsoids can arise from twinning or disordered solvent molecules. Using SHELXL for refinement allows for the application of restraints (e.g., SIMU, DELU) to model disorder. Validation tools like PLATON (ADDSYM, TWIN) detect symmetry violations or twinning, while ORTEP-3 visualizes anisotropic displacement ellipsoids to refine atomic positions .

Q. How can computational methods predict and rationalize the compound’s biological activity?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock, Schrödinger) identifies potential binding interactions with biological targets like cyclooxygenase (COX) or lipoxygenase (LOX). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends .

Q. What experimental approaches address inconsistencies in biological assay results across pyrazolone derivatives?

Contradictions in IC₅₀ values or selectivity profiles may stem from assay conditions (e.g., pH, solvent polarity). Standardized protocols (e.g., fixed DMSO concentrations) and orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) improve reproducibility. Metabolite profiling (LC-MS) can detect degradation products that interfere with activity measurements .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks metabolic pathways in cell cultures. CRISPR-Cas9 knockout models identify target proteins, while Surface Plasmon Resonance (SPR) measures binding kinetics. Synchrotron-based X-ray fluorescence imaging localizes the compound in tissues to assess bioavailability .

Methodological Notes

- Crystallographic Refinement : Use SHELXL’s TWIN and BASF commands for twinned data. Validate with checkCIF/PLATON to ensure compliance with IUCr standards .

- Synthetic Optimization : Design of Experiments (DoE) methodologies (e.g., Taguchi arrays) systematically vary reaction parameters (temperature, catalyst loading) to maximize yield .

- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw crystallographic data (CIF files) via repositories like the Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.